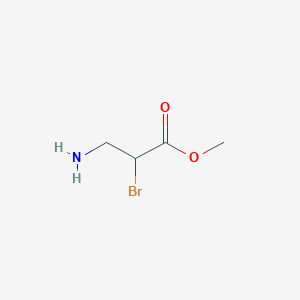

Methyl 3-amino-2-bromopropanoate

Description

Methyl 3-amino-2-bromopropanoate is a brominated ester derivative featuring an amino group at the β-position and a bromine atom at the α-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and chiral building blocks. Its reactivity is influenced by the electron-withdrawing bromine atom and the nucleophilic amino group, enabling diverse transformations such as nucleophilic substitutions, cyclizations, and cross-coupling reactions.

Properties

Molecular Formula |

C4H8BrNO2 |

|---|---|

Molecular Weight |

182.02 g/mol |

IUPAC Name |

methyl 3-amino-2-bromopropanoate |

InChI |

InChI=1S/C4H8BrNO2/c1-8-4(7)3(5)2-6/h3H,2,6H2,1H3 |

InChI Key |

FJXTVKIGULMTTG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CN)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-amino-2-bromopropanoate can be synthesized through several methods. One common approach involves the bromination of methyl 3-aminopropanoate. This reaction typically uses bromine (Br2) in the presence of a solvent like acetic acid or dichloromethane. The reaction proceeds under mild conditions, often at room temperature, to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-2-bromopropanoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can yield primary amines.

Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Common Reagents and Conditions:

Substitution Reactions: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Oxidation Reactions: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.

Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed:

- Substitution reactions yield various substituted propanoates.

- Oxidation reactions produce nitro or nitroso derivatives.

- Reduction reactions result in primary amines.

Scientific Research Applications

Methyl 3-amino-2-bromopropanoate has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is investigated for its potential as a precursor in the synthesis of bioactive molecules, such as enzyme inhibitors or receptor agonists.

Biological Studies: It is used in studies involving amino acid analogs to understand protein structure and function.

Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of methyl 3-amino-2-bromopropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues with Bromine Substituents

2-Bromo-2-methylpropane ()

- Formula : (CH₃)₃CBr

- Molecular Weight : 137.02 g/mol

- Boiling Point : 73.1°C

- Solubility: Miscible in organic solvents (e.g., ethanol, ether).

- Key Differences: Unlike Methyl 3-amino-2-bromopropanoate, this compound lacks an ester or amino group, resulting in lower polarity and reactivity. The absence of functional groups limits its utility in peptide coupling or catalysis.

2-Bromo-2-methylpropanoic Acid ()

- Formula : BrC(CH₃)₂COOH

- Molecular Weight : 167.01 g/mol

- Boiling Point : 200°C (decomposes in hot water).

- Solubility : Slightly soluble in water; soluble in alcohol and ether.

- Key Differences: The carboxylic acid group increases acidity (pKa ~2–3) compared to the ester group in this compound (pKa of amino group ~9–10). This acidity enhances its use in acid-catalyzed reactions but reduces stability in basic conditions .

2.2 Amino-Functionalized Esters

Methyl 3-Amino-2,2-Dibenzylpropanoate ()

- Formula: C₁₈H₂₁NO₂

- Molecular Weight : 283.36 g/mol

- Key Differences: The dibenzyl groups at the α-position introduce steric hindrance, reducing reactivity toward nucleophilic substitution compared to this compound. The benzyl groups also enhance lipophilicity, favoring solubility in non-polar solvents .

Methyl 2-Benzoylamino-3-Oxobutanoate ()

- Reactivity: Undergoes condensation with aromatic amines to form enamino esters.

- Key Differences: The ketone group at the β-position increases electrophilicity, enabling cyclization reactions, whereas the bromine in this compound facilitates halogen-based couplings (e.g., Suzuki-Miyaura) .

2.3 Brominated Heterocyclic Derivatives

Methyl 3-(3-Bromo-2-Oxopiperidin-1-yl)Propanoate ()

- Structure: Bromine is part of a piperidinone ring.

- Molecular Weight : ~280 g/mol (estimated).

- Key Differences: The heterocyclic bromine exhibits reduced electrophilicity compared to aliphatic bromine in this compound. This structural feature directs reactivity toward ring-opening or intramolecular cyclizations rather than cross-coupling .

2.4 Sulfonyl- and tert-Butoxycarbonyl-Substituted Propanoates ()

Methyl 3-((4-(((tert-Butoxycarbonyl)Amino)Methyl)Phenyl)Sulfonyl)Propanoate

- Formula: C₁₆H₂₃NO₆S

- Purity : 95%

- Key Differences: The sulfonyl and tert-butoxycarbonyl (Boc) groups enhance stability and modulate solubility. The Boc-protected amine is less nucleophilic than the free amino group in this compound, requiring deprotection for further functionalization .

Research Implications

- Reactivity: Bromine in this compound enables metal-catalyzed couplings (e.g., forming C-C bonds), while amino groups allow peptide bond formation or Schiff base synthesis.

- Steric Effects : Compounds with bulky substituents (e.g., dibenzyl groups in ) exhibit reduced reaction rates compared to less hindered analogs.

- Solubility Trends : Ester groups generally enhance solubility in polar aprotic solvents (e.g., DMF, acetone), whereas benzyl or aryl groups favor organic phases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.